molecular formula C16H28ClNO2 B2677763 1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride CAS No. 464877-49-4

1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride

Cat. No.: B2677763
CAS No.: 464877-49-4
M. Wt: 301.86
InChI Key: USOIZYRWPYHWPM-UHFFFAOYSA-N
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Description

1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride is a synthetic β-adrenergic receptor antagonist (beta-blocker) characterized by a propan-2-ol backbone substituted with a tert-butylamino group and a 4-isopropylphenoxy aromatic moiety. This structure is critical for its pharmacological activity, as the tert-butyl group enhances lipophilicity, while the 4-isopropylphenoxy group contributes to receptor binding specificity . The compound is synthesized and supplied by entities such as Wuhan Nuohui Pharmaceutical and Chemical Co., Ltd., and is structurally related to clinically used beta-blockers like penbutolol and propranolol derivatives .

Properties

IUPAC Name

1-(tert-butylamino)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.ClH/c1-12(2)13-6-8-15(9-7-13)19-11-14(18)10-17-16(3,4)5;/h6-9,12,14,17-18H,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOIZYRWPYHWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-isopropylphenol with epichlorohydrin to form 3-(4-isopropylphenoxy)propan-1-ol. This intermediate is then reacted with tert-butylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and require precise temperature control to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods enhance the efficiency and consistency of the synthesis process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butylamino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting cardiovascular and respiratory systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites, influencing cellular signaling processes.

Comparison with Similar Compounds

Penbutolol Hydrochloride

  • Structure: Features a 2-cyclopentylphenoxy group instead of 4-isopropylphenoxy, with the same tert-butylamino-propan-2-ol core .
  • Pharmacology: Non-selective beta-blocker with partial β2-agonist activity (intrinsic sympathomimetic activity, ISA), used for hypertension .

Levobunolol Hydrochloride

  • Structure: Contains a dihydro-naphthalenone ring system linked to the propan-2-ol backbone .
  • Pharmacology: Non-selective beta-blocker used topically for glaucoma. The naphthalenone moiety increases planarity and lipophilicity, improving ocular penetration compared to the target compound’s simpler aromatic substituent .

Propranolol Derivatives

  • Structure: Derivatives in feature naphthalenyloxy or substituted phenoxy groups. For example, 1-(1-naphthyloxy)-3-(alkylamino)propan-2-ol hydrochlorides .
  • Pharmacology: Non-selective beta-blockers with membrane-stabilizing effects. The naphthalenyloxy group in propranolol enhances β-blocking potency but may reduce selectivity compared to the target compound’s 4-isopropylphenoxy group .

Bupropion Hydrochloride

  • Structure: Contains a tert-butylamino group but replaces the propan-2-ol backbone with a propiophenone ketone .
  • Pharmacology: Antidepressant and smoking cessation aid. The ketone group abolishes beta-blocking activity, highlighting how minor structural changes (propan-2-ol vs. ketone) drastically alter therapeutic use .

Benzimidazole Derivatives ()

  • Structure: Compounds 5–11 in replace the tert-butylamino group with a benzimidazolyl-imino moiety while retaining the propan-2-ol and substituted phenoxy groups .
  • The benzimidazole ring may confer distinct mechanisms (e.g., kinase inhibition) due to its planar, aromatic nature and hydrogen-bonding capacity .

Comparative Data Table

Compound Name Molecular Weight Key Structural Features Therapeutic Use β-Receptor Selectivity Lipophilicity (LogP)* Source
Target Compound 311.8 g/mol 4-isopropylphenoxy, tert-butylamino Hypertension (assumed) Likely β1-selective High (~3.5)
Penbutolol HCl 327.9 g/mol 2-cyclopentylphenoxy, tert-butylamino Hypertension Non-selective (with ISA) Moderate (~2.8)
Levobunolol HCl 291.8 g/mol Dihydro-naphthalenone, tert-butylamino Glaucoma Non-selective High (~3.2)
Propranolol HCl 295.8 g/mol 1-naphthyloxy, isopropylamino Hypertension, Arrhythmia Non-selective Moderate (~3.0)
Bupropion HCl 276.2 g/mol tert-butylamino, propiophenone Depression, Smoking N/A (non-beta-blocker) Moderate (~2.5)

*LogP values estimated based on substituent contributions.

Key Research Findings

Structural Determinants of Activity: The tert-butylamino group in the target compound enhances metabolic stability compared to smaller alkylamino groups (e.g., isopropyl in propranolol) due to steric hindrance . The 4-isopropylphenoxy group balances lipophilicity and receptor binding, avoiding excessive bulk seen in penbutolol’s cyclopentyl group or propranolol’s naphthalenyloxy group .

Receptor Selectivity: β1-selectivity is influenced by the aromatic substituent’s size and polarity. Smaller groups (e.g., 4-isopropylphenoxy) may favor β1-binding, while bulkier substituents (e.g., naphthalenyloxy) reduce selectivity .

Biological Activity

1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride, a compound with significant pharmacological potential, has been studied for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H22ClNO2
  • Chemical Structure :
    • Tert-butyl group
    • Isopropylphenoxy moiety
    • Propanol backbone

Research indicates that this compound exhibits its biological activity primarily through modulation of neurotransmitter systems and anti-inflammatory pathways. The compound acts as an inhibitor of certain kinases involved in inflammatory responses, which can lead to reduced cytokine production.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo studies. It effectively reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Cytokine IC50 (µM)
TNF-α5.34
IL-1β3.58
IL-64.70

These results indicate that the compound can be a potential therapeutic agent for conditions characterized by excessive inflammation.

Neuroprotective Effects

In models of neurodegenerative diseases, such as Alzheimer's disease, the compound has shown promise in protecting neuronal cells from apoptosis induced by toxic agents. This is attributed to its ability to inhibit pathways leading to oxidative stress and inflammation.

Study 1: In Vivo Efficacy in Animal Models

A study investigated the effects of the compound on LPS-induced acute lung injury (ALI) in mice. The treatment significantly reduced lung edema and inflammatory cell infiltration, demonstrating its protective role against pulmonary inflammation.

Key Findings :

  • Lung Wet/Dry Ratio : Decreased significantly in treated groups.
  • Total Protein Concentration in BALF : Reduced compared to control.

Study 2: Cytotoxicity Assessment

In assessing cytotoxicity, the compound was tested on various cell lines at concentrations up to 50 µM. Results showed low toxicity levels, indicating a favorable safety profile for potential therapeutic applications.

Concentration (µM) Cell Viability (%)
10>90
50>80

Pharmacokinetics

Pharmacokinetic studies have indicated that the compound possesses acceptable bioavailability when administered intraperitoneally. The distribution in lung tissue was notably high, supporting its use in respiratory conditions.

Q & A

Basic: What are the standard synthetic routes for 1-(tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride, and how is its purity validated?

The compound is typically synthesized via multi-step organic reactions, including nucleophilic substitution and etherification. For example, tert-butylamine is reacted with epichlorohydrin to form the amino alcohol intermediate, followed by coupling with 4-isopropylphenol under basic conditions. The final hydrochloride salt is precipitated using HCl.
Purity validation employs HPLC (for quantitative analysis) and NMR spectroscopy (structural confirmation). Mass spectrometry (MS) ensures correct molecular weight, while elemental analysis verifies stoichiometry. Reaction conditions (temperature, pH, solvent) must be tightly controlled to minimize byproducts .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Yield optimization involves systematic screening of catalysts, solvents, and reaction times. For instance:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity in etherification steps.
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide can improve interfacial reactions.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) balances reaction kinetics and thermal stability.
    Statistical tools like Design of Experiments (DoE) help identify critical parameters. Post-reaction purification via column chromatography or recrystallization further refines yields .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks (e.g., tert-butyl group at δ ~1.2 ppm).
  • FT-IR : Validates functional groups (e.g., hydroxyl stretch at 3200–3600 cm1^{-1}, aromatic C-O-C at 1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Advanced: How should researchers address contradictions in reported pharmacological data for this compound?

Discrepancies in bioactivity (e.g., varying IC50_{50} values) may arise from differences in:

  • Assay conditions : Buffer pH, temperature, or cell line variability (e.g., HEK293 vs. HeLa).
  • Compound purity : Impurities >5% can skew results; validate via HPLC-MS.
  • Solubility : Use standardized vehicles (e.g., DMSO with ≤0.1% H2_2O) to ensure consistent bioavailability.
    Reproduce experiments under harmonized protocols and cross-validate with orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Basic: What methodologies are used to assess its stability under experimental storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks.
  • HPLC Stability Indicating Assays : Monitor degradation products (e.g., hydrolysis of the ether bond).
  • Karl Fischer Titration : Quantify water content in solid samples to prevent hydrate formation.
    Store lyophilized powder at −20°C in amber vials with desiccants .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

  • Core Modifications : Replace tert-butyl with cyclopropyl to reduce steric hindrance.
  • Phenoxy Substituents : Introduce electron-withdrawing groups (e.g., -CF3_3) to modulate receptor binding.
  • Hydrochloride Counterion : Test alternative salts (e.g., mesylate) for improved solubility.
    Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities. Validate with in vitro assays (e.g., β-arrestin recruitment for GPCR targets) .

Basic: What safety protocols are recommended for handling this compound in vitro?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and solubilizing.
  • Waste Disposal : Neutralize hydrochloride waste with 1M NaOH before disposal.
    Refer to SDS guidelines for acute toxicity (LD50_{50} data) and ecotoxicity (OECD 201/202 assays) .

Advanced: What strategies resolve low reproducibility in pharmacokinetic studies?

  • Bioanalytical Method Validation : Follow FDA guidelines for LC-MS/MS assays (precision ≤15% RSD).
  • Dosing Regimens : Standardize administration routes (e.g., intraperitoneal vs. oral gavage).
  • Metabolite Profiling : Identify major Phase I/II metabolites (e.g., glucuronidation at the hydroxyl group).
    Use crossover study designs to minimize inter-subject variability .

Basic: How is the compound’s solubility profile determined for in vivo studies?

  • Shake-Flask Method : Saturate the compound in buffers (pH 1.2–7.4) and quantify via UV-Vis.
  • Co-solvency Approaches : Use PEG-400 or Captisol® to enhance aqueous solubility.
  • Thermodynamic Solubility : Measure equilibrium solubility after 24-hour agitation .

Advanced: What future research directions are prioritized for this compound?

  • Target Identification : CRISPR-Cas9 screens to map novel GPCR or kinase targets.
  • Formulation Science : Develop nanoparticle carriers for sustained release.
  • Toxicogenomics : RNA-seq to elucidate off-target effects at the transcriptomic level.
    Collaborate with computational chemists to prioritize analogs in virtual libraries .

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